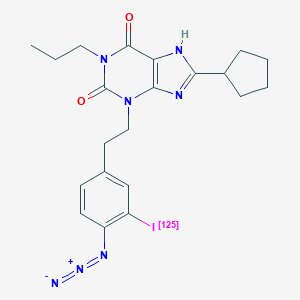![molecular formula C12H18N4O3 B051874 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol CAS No. 120277-90-9](/img/structure/B51874.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol, also known as ANIMHE, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. ANIMHE is a bicyclic compound that contains a nitroimidazole group as well as an azabicycloheptane ring system.
Mécanisme D'action
The mechanism of action of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol is not fully understood. It is believed to act by generating reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. This oxidative damage can lead to cell death.
Effets Biochimiques Et Physiologiques
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa by disrupting their cellular membranes. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent antimicrobial and anticancer activity. However, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol also has some limitations for lab experiments. It is a highly reactive compound that can generate ROS, which can cause oxidative damage to cells. This can make it difficult to study the specific effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol on cells.
Orientations Futures
There are several future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol. One area of research is to study the mechanism of action of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol in more detail. This could involve studying the effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol on specific cellular components, such as DNA and proteins. Another area of research is to study the potential use of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol as a therapeutic agent for various diseases, such as cancer and infectious diseases. This could involve studying the efficacy and safety of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol in animal models and clinical trials. Finally, future research could focus on developing new analogs of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol with improved potency and selectivity for specific targets.
In conclusion, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol is a synthetic compound that has been studied for its potential as a therapeutic agent. It has been shown to have potent antimicrobial and anticancer activity, but its mechanism of action is not fully understood. Future research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol involves several steps. The starting material is 2-nitroimidazole, which is reacted with formaldehyde to form a Schiff base. The Schiff base is then reacted with 7-azabicyclo[4.1.0]heptane-7-ethanol to form alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol. The final product is purified using column chromatography.
Applications De Recherche Scientifique
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has been studied for its potential as a therapeutic agent. It has been shown to have antimicrobial activity against various microorganisms, including bacteria, fungi, and protozoa. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
120277-90-9 |
|---|---|
Nom du produit |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol |
Formule moléculaire |
C12H18N4O3 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1-(7-azabicyclo[4.1.0]heptan-7-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H18N4O3/c17-9(7-14-6-5-13-12(14)16(18)19)8-15-10-3-1-2-4-11(10)15/h5-6,9-11,17H,1-4,7-8H2 |
Clé InChI |
PYFVVJHOMNLKIO-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
SMILES canonique |
C1CCC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



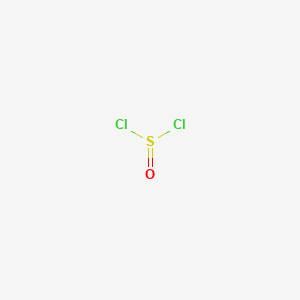

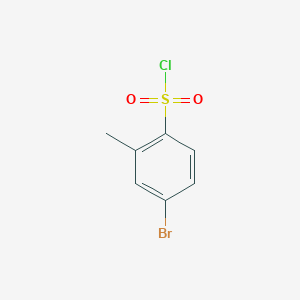
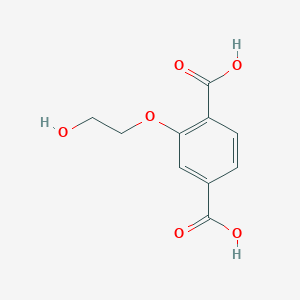
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
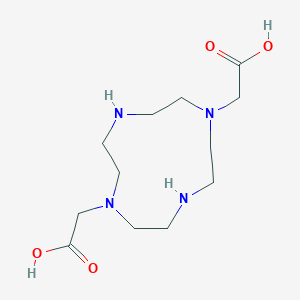
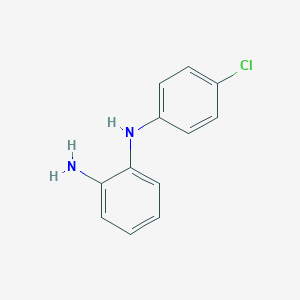
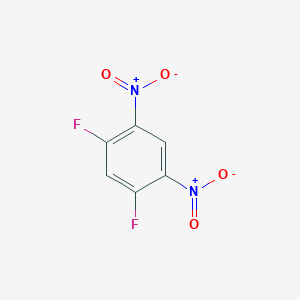
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
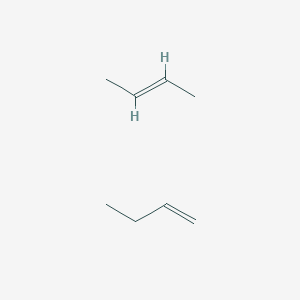
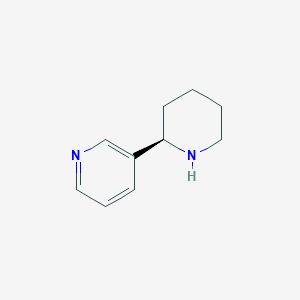
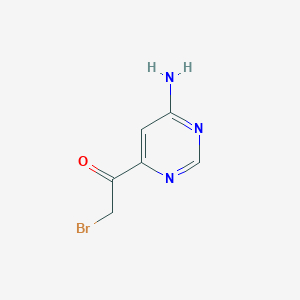
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
